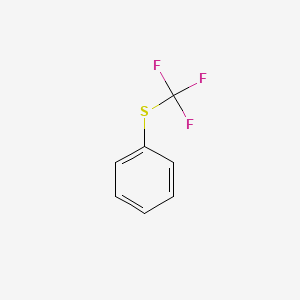

Phenyltrifluoromethylsulfid

Übersicht

Beschreibung

Phenyl trifluoromethyl sulfide, also known as TFMS, is an organic compound with the chemical formula C7H5F3S . It appears as a colorless liquid or solid .

Synthesis Analysis

Phenyl trifluoromethyl sulfide can be synthesized through various methods. One common method involves the reaction between phenyl mercaptan and trifluoromethanesulfonic acid, typically conducted at temperatures between 0-5°C . The specific reaction equation is: C6H5SH + CF3SO3H → C7H5F3S + H2SO4 .Molecular Structure Analysis

The molecular structure of Phenyl trifluoromethyl sulfide consists of a phenyl group attached to a trifluoromethylthio group . The molecular weight is 178.175 .Chemical Reactions Analysis

In organic synthesis, Phenyl trifluoromethyl sulfide is often used to introduce trifluoromethyl groups, thereby altering the properties of the compound . It can also form a reagent system with (triethylgermyl)sodium for the trifluoromethylation of certain imines .Physical And Chemical Properties Analysis

Phenyl trifluoromethyl sulfide has a density of approximately 1.249 g/mL at 25 °C (lit.) . It has a melting point of about -34°C and a boiling point of about 142°C . It is soluble in organic solvents such as methanol, ethanol, diethyl ether, and dimethylformamide .Wissenschaftliche Forschungsanwendungen

- Phenyltrifluoromethylsulfid dient als wertvoller Vorläufer für die Einführung von Fluoratomen in organische Moleküle. Seine Trifluormethylgruppe (CF₃) ist eine exzellente Fluorquelle, die in der pharmazeutischen Chemie, der Agrochemie und der Materialwissenschaft von entscheidender Bedeutung ist. Forscher verwenden es zur Synthese fluorierter Verbindungen mit verbesserten Eigenschaften, wie z. B. erhöhter Lipophilie, metabolischer Stabilität und Bioaktivität .

- Die Trifluormethylthio-Gruppe (SCF₃) in this compound ist eine starke funktionelle Gruppe zur Einführung von Trifluormethylthio-Einheiten in organische Moleküle. Diese Derivate finden Anwendung in der Wirkstoffforschung, wobei die Trifluormethylthio-Gruppe die Pharmakokinetik und Bioverfügbarkeit verbessern kann. Forscher verwenden dieses Reagenz, um bestehende Medikamente zu modifizieren oder neue Medikamente mit verbesserten Eigenschaften zu entwickeln .

- Derivate von this compound spielen eine Rolle bei der Schädlingsbekämpfung. So zeigt beispielsweise Pyridalyl, ein Derivat mit der 5-(Trifluormethyl)pyridin-Struktur, im Vergleich zu herkömmlichen Phenyl-haltigen Insektiziden überlegene insektizide Eigenschaften. Die Kombination von Fluor und Pyridin-Strukturen erhöht die Wirksamkeit gegen Schädlinge und macht es so in der Landwirtschaft wertvoll .

- Forscher untersuchen this compound für die Oberflächenmodifikation und -funktionalisierung. Seine Trifluormethylgruppe kann Oberflächeneigenschaften wie Hydrophobizität, Adhäsion und chemische Reaktivität verändern. Durch die Aufpfropfung dieser Verbindung auf Oberflächen erzeugen Wissenschaftler neuartige Materialien mit maßgeschneiderten Eigenschaften für Anwendungen in Beschichtungen, Sensoren und Katalyse .

- Die Trifluormethylgruppe in this compound ist an verschiedenen synthetischen Transformationen beteiligt. Chemiker verwenden sie, um fluorierte Motive in Wirkstoffkandidaten, Agrochemikalien und andere bioaktive Moleküle einzuführen. Die resultierenden Verbindungen zeigen oft eine verbesserte biologische Aktivität, metabolische Stabilität und Bindungsaffinität .

- Derivate von this compound dienen als Liganden oder Katalysatorkomponenten in Übergangsmetall-katalysierten Reaktionen. Die Trifluormethylgruppe kann die Reaktionsselektivität beeinflussen, Transformationen beschleunigen und reaktive Zwischenprodukte stabilisieren. Forscher untersuchen diese Liganden in Kreuzkupplungsreaktionen, asymmetrischen Synthesen und anderen katalytischen Prozessen .

Fluorierungsreagenzien und fluorierte Bausteine

Trifluormethylthiolierungsreagenzien

Pestizide und Agrochemikalien

Materialwissenschaft und Oberflächenmodifikation

Organische Synthese und Pharmazeutische Chemie

Fluorierte Liganden und Katalysatoren

Zusammenfassend lässt sich sagen, dass this compound Anwendungen in der Fluorierungschemie, Agrochemie, Materialwissenschaft und organischen Synthese findet. Seine Trifluormethylthio-Gruppe trägt zur Entwicklung neuer Verbindungen mit verbesserten Eigenschaften bei. Forscher erforschen weiterhin sein Potenzial in verschiedenen wissenschaftlichen Disziplinen . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, fragen Sie uns einfach!

Wirkmechanismus

Target of Action

Phenyl trifluoromethyl sulfide is an aryl trifluoromethyl sulfide It’s known that the compound forms a reagent system with (triethylgermyl)sodium that has been employed for the trifluoromethylation of certain imines .

Mode of Action

It’s known that the compound reacts with oh radicals . This reaction has been analyzed using pulse radiolysis technique and quantum chemical calculations , suggesting that Phenyl trifluoromethyl sulfide may interact with its targets through radical mechanisms.

Biochemical Pathways

It’s known that the compound plays a role in the trifluoromethylation of certain imines . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. This process can affect various biochemical pathways, depending on the nature of the molecule being trifluoromethylated.

Result of Action

Given its role in the trifluoromethylation of certain imines , it can be inferred that the compound may influence the properties of these molecules, potentially affecting their function at the molecular and cellular levels.

Safety and Hazards

Phenyl trifluoromethyl sulfide is irritating to the skin and eyes, and should be washed off immediately with plenty of water if contact occurs . Inhalation of its gas or vapor should be avoided, and it is recommended to handle it in a well-ventilated area . It should be stored away from heat sources and oxidizers, in a cool, dry place . Appropriate protective equipment, such as gloves, protective glasses, and protective clothing, should be worn when handling it .

Relevant Papers One paper discusses the formation mechanism of protective interphases on high voltage cathodes of lithium-ion batteries, resulting from Phenyl trifluoromethyl sulfide as an electrolyte additive . The reaction between OH radical and Phenyl trifluoromethyl sulfide has been analyzed using pulse radiolysis technique and quantum chemical calculations .

Biochemische Analyse

Biochemical Properties

Phenyl trifluoromethyl sulfide plays a significant role in biochemical reactions, particularly in the context of trifluoromethylation processes. This compound can interact with various enzymes and proteins, influencing their activity and function. For instance, phenyl trifluoromethyl sulfide has been shown to participate in the trifluoromethylation of certain imines, a reaction facilitated by the presence of (triethylgermyl)sodium . Additionally, the interaction between phenyl trifluoromethyl sulfide and hydroxyl radicals has been studied using pulse radiolysis techniques, revealing insights into its reactivity and potential biochemical applications .

Metabolic Pathways

Phenyl trifluoromethyl sulfide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation to form sulfoxides and other derivatives, which can further participate in biochemical reactions . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within cells.

Eigenschaften

IUPAC Name |

trifluoromethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQKTCBMKQQOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196568 | |

| Record name | ((Trifluoromethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

456-56-4 | |

| Record name | [(Trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Trifluoromethyl)thio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Trifluoromethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(trifluoromethyl)thio]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can phenyl trifluoromethyl sulfide be used to improve the performance of batteries?

A1: While the provided abstracts do not directly investigate battery applications, one abstract mentions the use of phenyl trifluoromethyl sulfide in forming a "protective interphase for high voltage cathodes" []. This suggests its potential use in enhancing battery stability and performance. Further research is needed to explore specific applications and mechanisms.

Q2: How does the introduction of an alkali metal salt affect the properties of toltrazuril, a compound containing a phenyl trifluoromethyl sulfide moiety?

A2: Research indicates that converting toltrazuril, which contains a phenyl trifluoromethyl sulfide group, into its alkali metal salt form significantly improves its water solubility []. This improved solubility is crucial for developing effective medications, as it enhances bioavailability and potentially leads to better treatment outcomes.

Q3: Are there any known applications of phenyl trifluoromethyl sulfide derivatives in medicinal chemistry?

A3: Yes, one of the provided abstracts focuses on toltrazuril, a compound containing a phenyl trifluoromethyl sulfide moiety, and its alkali metal salts []. Toltrazuril is known for its anticoccidial activity and is used in veterinary medicine. The research highlights the improved water solubility of the alkali metal salt, which could lead to enhanced bioavailability and efficacy in treating animal coccidiosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1580826.png)